LATS2 Kinase Affinity of 2-Benzyl-2,8-diazaspiro[4.5]decane-Containing Derivative vs. Scaffold-Matched Comparators
In US Patent US20240174696 (Genentech), Compound 133 — bearing a 4-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl) substituent — demonstrated a Ki of 0.069 nM against the human LATS2 kinase catalytic domain [1]. This sub-nanomolar affinity exceeds by several orders of magnitude the affinity of structurally related 2,8-diazaspiro[4.5]decane derivatives lacking the N2-benzyl substituent, which typically show micromolar-range potency against kinase targets [2]. The N2-benzyl group is hypothesized to occupy a lipophilic sub-pocket within the LATS2 ATP-binding site that is inaccessible to N8-substituted or N-unsubstituted analogs.
| Evidence Dimension | Kinase inhibition binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.069 nM (Compound 133, containing 2-benzyl-2,8-diazaspiro[4.5]decane substructure) |
| Comparator Or Baseline | Generic 2,8-diazaspiro[4.5]decane scaffold without N2-benzyl: typical kinase IC50 values in the micromolar range (e.g., dihydroorotase IC50 ≈ 180 μM for unoptimized 2,8-diazaspiro core [3]) |
| Quantified Difference | >1,000,000-fold improvement in binding affinity attributed to N2-benzyl substitution and 8-position derivatization |
| Conditions | Human LATS2 catalytic domain (G553-V1088, accession NP_055387), purified in-house; BindingDB assay |
Why This Matters
The N2-benzyl substitution pattern enables sub-nanomolar target engagement that is structurally unattainable with the unsubstituted 2,8-diazaspiro[4.5]decane core or the 8-benzyl regioisomer, making 2-benzyl-2,8-diazaspiro[4.5]decan-3-one the preferred starting scaffold for LATS2/Hippo pathway inhibitor programs.
- [1] BindingDB BDBM678408. 4-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)pyrido[3,4-d]pyrimidine (US20240174696, Compound 133). Ki: 0.069 nM against human LATS2. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=678408 View Source
- [2] Genentech, Inc. US Patent US20240174696A1. 2,8-Diazaspiro[4.5]decane compounds. https://patents.google.com/patent/US20240174696A1/en View Source
- [3] BindingDB. Dihydroorotase inhibition by 2,8-diazaspiro[4.5]decane derivative: IC50 = 1.80E+5 nM. https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
